N-Hydroxyheptanamide

Übersicht

Beschreibung

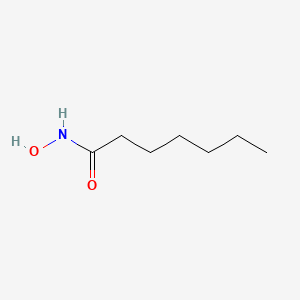

N-Hydroxyheptanamide is an organic compound with the molecular formula C7H15NO2. It is a hydroxamic acid derivative, which is known for its potential applications in various fields, including medicinal chemistry and biochemistry. Hydroxamic acids are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group, which imparts unique chemical properties to these compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Hydroxyheptanamide can be synthesized through several methods. One common approach involves the reaction of heptanoic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

C6H13COOH+NH2OH⋅HCl→C6H13CONHOH+H2O+NaCl

The reaction typically requires heating under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxyheptanamide undergoes various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

Reduction: The carbonyl group can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Formation of nitrosoheptanamide.

Reduction: Formation of heptanamide.

Substitution: Formation of substituted hydroxamic acids.

Wissenschaftliche Forschungsanwendungen

N-Hydroxyheptanamide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: It serves as an inhibitor of metalloproteases and histone deacetylases, making it valuable in studying enzyme functions.

Medicine: Due to its inhibitory properties, it is explored as a potential therapeutic agent for cancer and other diseases.

Industry: It is used in the development of novel materials and as a stabilizer in various chemical processes.

Wirkmechanismus

The mechanism of action of N-Hydroxyheptanamide involves its ability to chelate metal ions, which is crucial for its inhibitory effects on metalloproteases and histone deacetylases. By binding to the active site of these enzymes, this compound prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity. This mechanism is particularly important in the context of cancer therapy, where inhibition of histone deacetylases can lead to the reactivation of tumor suppressor genes and induction of cancer cell apoptosis.

Vergleich Mit ähnlichen Verbindungen

N-Hydroxyheptanamide can be compared with other hydroxamic acids, such as:

Suberoylanilide hydroxamic acid (SAHA): Known for its potent histone deacetylase inhibitory activity.

Trichostatin A (TSA): Another well-known histone deacetylase inhibitor with a similar mechanism of action.

N-Hydroxybenzamide: A simpler hydroxamic acid with applications in coordination chemistry.

Uniqueness: this compound stands out due to its specific chain length and functional group arrangement, which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for targeted therapeutic applications and biochemical studies.

Biologische Aktivität

N-Hydroxyheptanamide is a compound of growing interest in the field of medicinal chemistry, particularly for its potential as a histone deacetylase (HDAC) inhibitor and its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

This compound functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and repression of gene expression. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin structure that enhances gene transcription associated with cell cycle arrest and apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the potency of this compound derivatives in inhibiting HDAC activity and their cytotoxic effects on cancer cells. Notably, compounds 14i and 14j, derivatives of this compound, demonstrated significant inhibitory effects on HDAC enzymes with IC50 values ranging from 7.07 to 9.24 µM. These compounds were found to be 21-71 times more potent than suberoylanilide hydroxamic acid (SAHA), a well-known HDAC inhibitor .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound derivatives were evaluated against several human cancer cell lines, including:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- SKLu-1 (lung cancer)

Results indicated that these derivatives exhibited greater cytotoxicity towards MCF-7 cells compared to HepG-2 and SKLu-1 cells, suggesting a potential selectivity for breast cancer cells .

Case Studies

A notable clinical study involving CUDC-101, which incorporates this compound as part of its structure, evaluated its safety and efficacy in patients with head and neck squamous cell carcinoma (HNSCC). The study established a maximum tolerated dose (MTD) of 275 mg/m² and demonstrated pharmacodynamic effects indicative of HDAC inhibition in tumor biopsies . Although some patients experienced adverse events, the overall results suggested a feasible combination therapy with cisplatin and radiation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the this compound structure influence its biological activity. For instance:

| Compound | IC50 (µM) | Target Enzyme | Remarks |

|---|---|---|---|

| 14i | 7.07 | HDAC | Most potent derivative |

| 14j | 9.24 | HDAC | Significant cytotoxicity |

| SAHA | 150 | HDAC | Standard comparator |

These findings underscore the importance of specific structural features in enhancing the potency of this compound derivatives against HDACs .

Eigenschaften

IUPAC Name |

N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPWDWLVIWORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184489 | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30406-18-9 | |

| Record name | N-Hydroxyheptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Hydroxyheptanamide, specifically when part of a larger molecule, interact with its target, and what are the downstream effects?

A1: this compound often serves as a zinc-binding group (ZBG) in molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, compounds containing the this compound moiety can induce hyperacetylation of histones, leading to changes in gene expression and ultimately affecting cell proliferation, differentiation, and apoptosis [, , ].

Q2: Have any this compound-containing compounds shown promising in vitro and in vivo efficacy? What do these findings suggest about their potential as anticancer agents?

A3: Yes, several this compound derivatives have demonstrated promising anticancer activity. For example, CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) exhibits potent inhibitory activity against HDACs, EGFR, and HER2, leading to significant antiproliferative effects in various cancer cell lines and tumor regression in xenograft models []. Another compound, CKD5, a 7-ureido-N-hydroxyheptanamide derivative, showed improved cytotoxic effects, induced apoptosis, and prolonged survival in glioblastoma models compared to traditional HDAC inhibitors []. These findings highlight the potential of this compound-based compounds as anticancer therapeutics, particularly for targeting cancers with dysregulated HDAC activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.